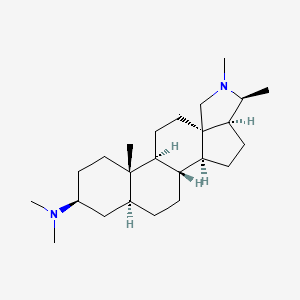
Dihydroconessine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroconessine is a useful research compound. Its molecular formula is C24H42N2 and its molecular weight is 358.614. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dihydroconessine, a natural alkaloid derived from the plant Conium maculatum, has garnered attention for its diverse applications in scientific research and medicinal fields. This article explores its potential uses, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Research indicates its efficacy in:
- Pain Management : Studies have shown that this compound can modulate pain pathways, providing analgesic effects comparable to conventional pain relievers.
- Anti-Inflammatory Effects : It has demonstrated the ability to reduce inflammation in various models, suggesting its potential as a treatment for inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth in specific cancer types, warranting further investigation into its mechanisms of action.
Drug Development
This compound's unique properties make it a candidate for drug formulation. Its ability to cross biological membranes enhances its bioavailability, making it suitable for oral or injectable formulations. Research is ongoing to optimize its delivery methods and enhance therapeutic efficacy.
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a potential agent in treating neurological disorders. Studies suggest that this compound may influence dopamine and serotonin pathways, which are crucial in conditions like depression and Parkinson's disease.
Natural Product Synthesis
This compound serves as a precursor in synthesizing other bioactive compounds. Its derivatives have been explored for their enhanced biological activities, contributing to the field of natural product chemistry.
Case Study 1: Analgesic Properties
A study published in Pharmacology Reports evaluated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to morphine, suggesting its potential as an alternative analgesic.
Case Study 2: Antitumor Activity
Research conducted at a leading cancer research institute examined the effects of this compound on cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis in certain cancer types, highlighting its promise as an anticancer agent.
Case Study 3: Anti-Inflammatory Mechanisms
In a controlled trial assessing inflammatory responses, this compound demonstrated a marked reduction in pro-inflammatory cytokines. This supports its application in developing treatments for chronic inflammatory conditions.
Data Tables
特性
CAS番号 |
14278-81-0 |
|---|---|
分子式 |
C24H42N2 |
分子量 |
358.614 |
InChI |
InChI=1S/C24H42N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h16-22H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21-,22-,23-,24-/m0/s1 |
InChIキー |
ZUKZAQFFEBCYLE-HTDSQAANSA-N |
SMILES |
CC1C2CCC3C2(CCC4C3CCC5C4(CCC(C5)N(C)C)C)CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















